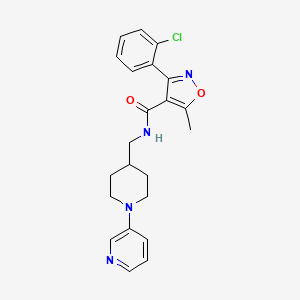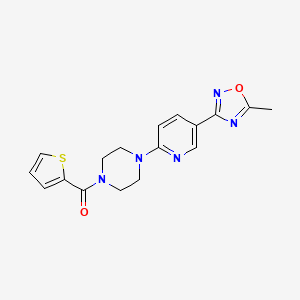![molecular formula C22H17ClN4O3 B2359660 2-(3-(4-クロロベンジル)-2,4-ジオキソ-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)-N-フェニルアセトアミド CAS No. 923234-92-8](/img/structure/B2359660.png)
2-(3-(4-クロロベンジル)-2,4-ジオキソ-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)-N-フェニルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C22H17ClN4O3 and its molecular weight is 420.85. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
この化合物は、抗菌研究の分野で有望です。 ピリミジン誘導体、例えば問題の化合物は、抗菌特性について研究されてきました 。それらは、グラム陽性菌とグラム陰性菌に対して特に効果的であり、これは新しい抗生物質または抗生物質アジュバントの開発において有益です。
抗真菌用途
抗菌用途と同様に、この化合物は抗真菌特性も有している可能性があります。 チエノ[2,3-d]ピリミジン-4(3H)-オン誘導体は、カンジダ菌種に対してフルコナゾールよりも高い抗真菌活性を示しています 。これは、新しい抗真菌治療の開発の可能性を示唆しています。
抗菌耐性破壊
この化合物の構造は、それが抗菌耐性を破壊するのに役立つ可能性があることを示しています。 細胞外空間でタンパク質の折り畳みを阻害する化合物は、いくつかのクラスの耐性決定因子を損なう可能性があり、薬剤耐性感染症との闘いにおける重要なツールとなっています .
がん研究
ピリミジン誘導体は、がん細胞の増殖を阻害する可能性について研究されています。 この化合物の特定の構造、ベンジル基とフェニルアセトアミド基は、特定の生物学的標的に作用し、新規抗がん剤の開発のための経路を提供する可能性があります .
酵素阻害
この化合物の酵素を阻害する能力は、さまざまな治療用途に活用できます。 例えば、DsbAのような酵素を阻害すると、それはジスルフィド結合の形成に関与しており、既存の抗生物質に対する多剤耐性菌株を感作することができます .
構造解析と材料科学
4-クロロベンジルクロリドなどの関連化合物の分子構造は、X線回折によって決定されています 。このタイプの構造解析は、新しい化合物の特性と潜在的な用途を理解するための材料科学において不可欠です。
作用機序
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors of cyclin-dependent kinases (cdks) . CDKs are essential in cellular processes and play a crucial role in the development and progression of many diseases, including cancer .
Mode of Action
It can be inferred from related studies that these types of compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target . The interaction with the target leads to changes in the biochemical pathways within the cell, affecting the cell’s function and potentially leading to cell death.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit cdks , which are responsible for phosphorylation of key components for cell proliferation . This suggests that the compound could potentially interfere with cell proliferation pathways, leading to inhibition of cell growth and division.
Result of Action
Based on the potential inhibition of cdks , it can be inferred that the compound could potentially lead to inhibition of cell growth and division, potentially leading to cell death.
特性
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c23-16-10-8-15(9-11-16)13-27-21(29)20-18(7-4-12-24-20)26(22(27)30)14-19(28)25-17-5-2-1-3-6-17/h1-12H,13-14H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELADSFTHNRXJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2359577.png)





![2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol](/img/structure/B2359590.png)





![3-(4-methoxyphenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)propan-1-one](/img/structure/B2359598.png)
![2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2359599.png)
